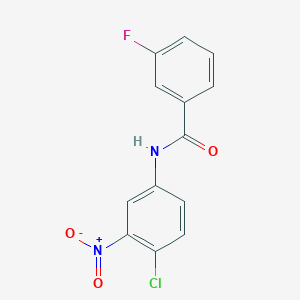

N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including nitration, chlorination, and amide formation. For example, compounds with similar structures have been synthesized using starting materials like nitro- and fluoro-substituted benzoyl chloride with subsequent reactions to introduce specific functional groups (Shiue et al., 1997).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, revealing details about the crystal lattice, molecular conformation, and intermolecular interactions. For instance, the molecular packing and interactions in the crystal structure of isomeric N-(iodophenyl)nitrobenzamides have been extensively studied, showcasing the diversity in three-dimensional framework structures due to different substituent positions (Wardell et al., 2006).

Chemical Reactions and Properties

N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide can participate in various chemical reactions due to its active functional groups. Similar compounds have been used as intermediates in the synthesis of more complex molecules, demonstrating a wide range of reactivity depending on the conditions and reactants used (Bailleux et al., 1995).

Physical Properties Analysis

The physical properties of compounds like N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide, such as melting points, solubility, and crystal form, can be influenced by their molecular structure. Studies on related compounds have provided insights into how structural differences can affect these properties (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential applications and safety of chemical compounds. Research has shown that modifications to the molecular structure can significantly impact these properties, offering pathways to tailor compounds for specific uses (Kapetanovic et al., 2012).

Scientific Research Applications

PET Imaging of σ Receptors

N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide derivatives have been explored for their potential as ligands in PET (Positron Emission Tomography) imaging of σ receptors. Specifically, derivatives with high affinity and selectivity for σ receptors were synthesized and evaluated, highlighting their potential in neuroimaging and the study of psychiatric disorders (Shiue et al., 1997).

Analytical Applications in Pharmaceutical Analysis

The compound's derivatives, particularly those involving nitrobenzoxadiazole (NBD-Cl), have been used as fluorogenic and chromogenic reagents for the determination of pharmaceutical amines. This application is crucial in the development and quality control of pharmaceutical products, ensuring their safety and efficacy (Elbashir et al., 2011).

Heterocyclic Oriented Synthesis (HOS)

The compound's framework serves as a multireactive building block in heterocyclic oriented synthesis (HOS), leading to the development of various condensed nitrogenous cycles. This synthesis route opens avenues for creating diverse libraries of heterocycles, which are core structures in many therapeutic agents (Křupková et al., 2013).

Synthesis and Biological Activity

N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide and its derivatives have been synthesized and characterized for their potential biological activities, including antitumor properties. This exploration is part of the broader effort to develop new therapeutic molecules with improved efficacy and safety profiles (He et al., 2014).

properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2O3/c14-11-5-4-10(7-12(11)17(19)20)16-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEOTJUUJFBVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366437 | |

| Record name | N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide | |

CAS RN |

425647-14-9 | |

| Record name | N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B4622964.png)

![3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4622965.png)

![4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4622976.png)

![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4622983.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)

![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)

![propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)

![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)

![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)

![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)